3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
Overview
Description
3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid is a boronic acid derivative with the empirical formula C12H12BNO6 and a molecular weight of 277.04 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring system. It is commonly used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid typically involves the reaction of 3-carboxyphenylboronic acid with a suitable reagent to form the desired product. One common method is the Suzuki cross-coupling reaction, which utilizes palladium catalysts and bases under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.
Chemical Reactions Analysis
3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis, particularly in Suzuki cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl groups and other nucleophiles, leading to the formation of stable boronate esters. These interactions are crucial for its activity in various chemical and biological processes .
Comparison with Similar Compounds
3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid can be compared with other boronic acid derivatives, such as:
3-Carboxyphenylboronic acid: Similar in structure but lacks the heterocyclic ring system.
4-(Carboxymethyl)phenylboronic acid: Contains a carboxymethyl group instead of the dioxazaborocan ring.
2-Methoxycarbonylphenylboronic acid: Features a methoxycarbonyl group instead of the dioxazaborocan ring.
The uniqueness of this compound lies in its integrated boron-containing heterocyclic ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-3-8(5-9)12(17)18/h2-5H,6-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCDMNVJJJCDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.